decanoyl-l-carnitine

Übersicht

Beschreibung

Its chemical formula is C₁₇H₃₃NO₄, and its molecular weight is 315.45 g/mol . This compound plays a crucial role in fatty acid metabolism and energy production within the body.

Vorbereitungsmethoden

Synthetische Wege:: Decanoyl-L-Carnitin kann durch Acylierung von L-Carnitin mit Decansäure (auch bekannt als Caprinsäure) synthetisiert werden. Die Reaktion beinhaltet den Austausch der Hydroxylgruppe in L-Carnitin durch die Decanoylgruppe. Der Syntheseweg ist wie folgt:

L-carnitine + Decanoic acid → this compound Reaktionsbedingungen:: Die Acylierungsreaktion findet typischerweise unter milden Bedingungen statt, wobei geeignete Lösungsmittel und Katalysatoren verwendet werden. Die Wahl des Lösungsmittels und der Reaktionstemperatur beeinflusst die Ausbeute und Reinheit des Produkts.

Analyse Chemischer Reaktionen

Decanoyl-L-Carnitin unterliegt verschiedenen Reaktionen, darunter:

Esterhydrolyse: Decanoyl-L-Carnitin kann zu L-Carnitin und Decansäure hydrolysiert werden.

Oxidation: Es kann Oxidationsreaktionen unterliegen, die zur Bildung oxidierter Derivate führen.

Reduktion: Die Reduktion der Estergruppe kann zu verschiedenen Zwischenprodukten führen.

Substitution: Die Estergruppe kann durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Alkalische Hydrolyse mit NaOH oder KOH.

Oxidation: Oxidationsmittel wie KMnO₄ oder H₂O₂.

Reduktion: Reduktionsmittel wie LiAlH₄ oder NaBH₄.

Substitution: Verschiedene Nucleophile (z. B. Amine, Thiole).

Hauptprodukte:: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Hydrolyse liefert L-Carnitin und Decansäure, während Oxidation und Reduktion zu verschiedenen Metaboliten führen.

Wissenschaftliche Forschungsanwendungen

Metabolic Health

Role in Fatty Acid Transport

Decanoyl-L-carnitine facilitates the transportation of long-chain fatty acids into mitochondria, where they undergo oxidation to produce energy. This process is vital for maintaining cellular energy levels and overall metabolic health. Elevated levels of acylcarnitines, including this compound, have been associated with various metabolic disorders such as obesity and type 2 diabetes .

Biomarker for Disorders

Research indicates that this compound can serve as a biomarker for certain metabolic disorders. For instance, elevated levels of this compound have been observed in adolescents with obesity . Conversely, decreased levels have been noted in individuals with adolescent idiopathic scoliosis . These findings highlight its potential utility in diagnosing and monitoring metabolic conditions.

Research Insights

Impact on Mitochondrial Function

Studies have shown that exogenous application of carnitine enhances mitochondrial fatty acid transport and respiration under stress conditions such as cold exposure . This suggests that this compound may improve mitochondrial function and energy metabolism during physiological stress.

Antioxidative Properties

Research indicates that specific metabolites, including acylcarnitines like this compound, may play roles in antioxidation processes within cells . This property could be explored further for potential applications in conditions characterized by oxidative stress.

Summary Table of Applications

Wirkmechanismus

Decanoyl-L-carnitine enhances the formation of desaturated fatty acid metabolites from both C24 fatty acids (e.g., docosapentaenoic and docosahexaenoic acids) in rat hepatocytes . Its mechanism involves facilitating fatty acid transport across mitochondrial membranes, aiding in β-oxidation and energy production.

Vergleich Mit ähnlichen Verbindungen

Decanoyl-L-Carnitin zeichnet sich durch seine einzigartige Kombination aus Fettsäurekettenlänge und Carnitinstruktur aus. Ähnliche Verbindungen umfassen andere Acylcarnitine (z. B. Acetyl-L-Carnitin, Propionyl-L-Carnitin), die jeweils unterschiedliche Eigenschaften aufweisen.

Biologische Aktivität

Decanoyl-L-carnitine, a medium-chain acylcarnitine, plays a significant role in fatty acid metabolism and energy production within cells. This article delves into its biological activity, highlighting its mechanisms, effects on various physiological conditions, and implications for health.

Overview of this compound

This compound is formed by the esterification of L-carnitine with decanoic acid. It facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. This compound is less abundant than short-chain acylcarnitines but serves as a vital marker for metabolic disorders and conditions related to fatty acid metabolism .

-

Fatty Acid Transport :

- This compound enhances the transport of fatty acids into mitochondria by increasing the activity of carnitine acyltransferases, which are essential for the transfer of activated long-chain fatty acids .

- Studies have shown that exogenous application of carnitine, including this compound, stimulates mitochondrial respiration and lipase activity in plant models, indicating its role in energy metabolism under stress conditions .

- Gene Expression Modulation :

Case Studies

- Autism Spectrum Disorder (ASD) :

- Chronic Fatigue Syndrome (CFS) :

- Obesity :

Table 1: Key Findings on this compound

Eigenschaften

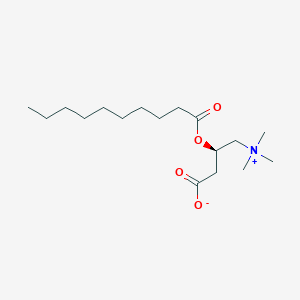

IUPAC Name |

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOSYCMHQXPBFU-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021655 | |

| Record name | Decanoyllevocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Decanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3992-45-8, 1492-27-9 | |

| Record name | Decanoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoyllevocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECANOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UV9H3KBCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Decanoylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Could decanoyl-L-carnitine serve as a biomarker for diseases like nasopharyngeal carcinoma?

A2: Studies show a significant change in this compound levels in both the serum and urine of nasopharyngeal carcinoma (NPC) patients. [] When combined with other metabolites like creatinine and octanoylcarnitine, it demonstrates potential as part of a diagnostic panel for NPC. []

Q2: What is the connection between this compound and panhypopituitarism?

A3: In males with panhypopituitarism, a lower concentration of this compound alongside higher free carnitine levels suggests a potential disorder in the carnitine shuttle system. [] This finding aligns with the clinical presentation of decreased fatty acid oxidation observed in this condition. [] Furthermore, the ratio of this compound to L-carnitine shows promise as a diagnostic biomarker for panhypopituitarism. []

Q3: Does this compound play a role in the diagnosis of premature ovarian insufficiency (POI)?

A4: Untargeted metabolite analysis has identified this compound as a potential biomarker for POI. [] The study observed significant differences in this compound levels in the plasma of POI patients compared to healthy controls. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.